molecular formula C8H7BrClF3N2 B12832839 4-(1-Amino-2,2,2-trifluoroethyl)-2-bromo-6-chloroaniline

4-(1-Amino-2,2,2-trifluoroethyl)-2-bromo-6-chloroaniline

Katalognummer: B12832839
Molekulargewicht: 303.51 g/mol
InChI-Schlüssel: YJZOOQKZIPOYRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-Amino-2,2,2-trifluoroethyl)-2-bromo-6-chloroaniline is a chemical compound characterized by the presence of trifluoromethyl, bromo, and chloro substituents on an aniline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2,2,2-trifluoroethyl)-2-bromo-6-chloroaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-bromo-6-chloroaniline with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Amino-2,2,2-trifluoroethyl)-2-bromo-6-chloroaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction can lead to different amino derivatives.

Wissenschaftliche Forschungsanwendungen

4-(1-Amino-2,2,2-trifluoroethyl)-2-bromo-6-chloroaniline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound’s unique properties make it suitable for the development of advanced materials, including polymers and coatings.

    Biological Studies: It is used in the study of enzyme interactions and protein modifications due to its reactive functional groups.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of 4-(1-Amino-2,2,2-trifluoroethyl)-2-bromo-6-chloroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromo and chloro substituents can form covalent bonds with target molecules, leading to the modulation of their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(1-Amino-2,2,2-trifluoroethyl)phenol
  • 4-(1-Amino-2,2,2-trifluoroethyl)-2-fluorobenzenecarbonitrile
  • 4-(1-Amino-2,2,2-trifluoroethyl)-3-(trifluoromethyl)phenol

Uniqueness

4-(1-Amino-2,2,2-trifluoroethyl)-2-bromo-6-chloroaniline is unique due to the combination of trifluoromethyl, bromo, and chloro substituents on the aniline ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in medicinal chemistry and material science.

Eigenschaften

Molekularformel

C8H7BrClF3N2

Molekulargewicht

303.51 g/mol

IUPAC-Name

4-(1-amino-2,2,2-trifluoroethyl)-2-bromo-6-chloroaniline

InChI

InChI=1S/C8H7BrClF3N2/c9-4-1-3(2-5(10)6(4)14)7(15)8(11,12)13/h1-2,7H,14-15H2

InChI-Schlüssel

YJZOOQKZIPOYRL-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1Cl)N)Br)C(C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.